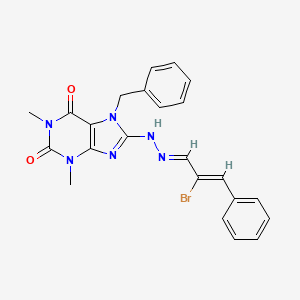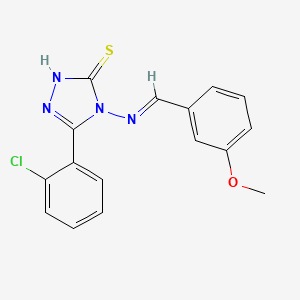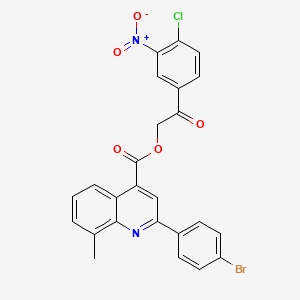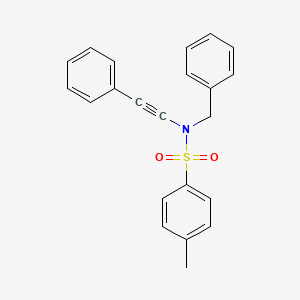
Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt is a chemical compound with the empirical formula C6H14BF3N2 and a molecular weight of 181.99 g/mol . This compound is an organotrifluoroborate, which is a class of compounds known for their stability and versatility in various chemical reactions . It is commonly used in Suzuki-Miyaura cross-coupling reactions and other cross-coupling reactions involving mesylated phenol derivatives .
Preparation Methods
The synthesis of [(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt typically involves the reaction of 4-methylpiperazine with a boron trifluoride source under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C . The product is then purified through crystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
[(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity . Major products formed from these reactions include various substituted piperazines and boron-containing compounds .
Scientific Research Applications
[(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt involves its ability to act as a boronic acid surrogate in cross-coupling reactions . The compound interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with organic halides to form carbon-carbon bonds . This process is facilitated by the stability and reactivity of the trifluoroborate group .
Comparison with Similar Compounds
[(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt can be compared with other similar compounds, such as:
[(4-methylpiperazin-1-ium-1-yl)methyl]boronic acid: This compound is less stable than the trifluoroborate derivative and is more prone to hydrolysis.
[(4-methylpiperazin-1-ium-1-yl)methyl]boronate esters: These esters are also used in cross-coupling reactions but require different reaction conditions and catalysts.
The uniqueness of [(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt lies in its stability, versatility, and high reactivity in various chemical transformations .
Properties
CAS No. |
1268340-98-2 |
|---|---|
Molecular Formula |
C6H14BF3N2 |
Molecular Weight |
182.00 g/mol |
IUPAC Name |
trifluoro-[(4-methylpiperazin-1-ium-1-yl)methyl]boranuide |
InChI |
InChI=1S/C6H13BF3N2/c1-11-2-4-12(5-3-11)6-7(8,9)10/h2-6H2,1H3/q-1/p+1 |
InChI Key |
NWDSODBACSCRNQ-UHFFFAOYSA-O |
Canonical SMILES |
[B-](C[NH+]1CCN(CC1)C)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B12053826.png)

![1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene](/img/structure/B12053833.png)
![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053842.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)

![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)



![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)

![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
